N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Description
N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H19NO5 and its molecular weight is 377.396. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Analysis
The research by Anuradha et al. (2012) focuses on the crystal structure of a closely related compound, highlighting the significance of intermolecular hydrogen bonding and π-π interactions in the stabilization of its crystal structure. This study emphasizes the potential for such compounds to form dimers and engage in specific molecular interactions, which could be pivotal for understanding their reactivity and biological activities (Anuradha et al., 2012).
Synthetic Approaches and Biological Activities
A study by Abu-Hashem et al. (2020) elaborates on the synthesis of novel compounds derived from visnaginone and khellinone, showcasing the potential for anti-inflammatory and analgesic applications. This research underlines the versatility of the chemical backbone related to "N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide" in generating compounds with significant biological activities (Abu‐Hashem et al., 2020).
Modular Synthesis Techniques
Kotha and Solanke (2022) discuss a modular approach to synthesizing benzofurans and 2H-chromenes, which are crucial structural elements in many natural products and pharmaceuticals. Their work illustrates the utility of Claisen rearrangement and ring-closing metathesis in crafting compounds that could have broad applications in drug development and synthetic organic chemistry (Kotha & Solanke, 2022).
Antibacterial and Antimicrobial Properties
The study by Pouramiri et al. (2017) on the synthesis and evaluation of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives reveals potential antibacterial properties. This investigation provides a foundation for considering related compounds in the search for new antimicrobial agents (Pouramiri et al., 2017).
Anti-Proliferative Activity and DFT Study
Research by Fouda et al. (2021) on 1H-benzo[f]chromene-2-carbothioamide derivatives explores their anti-proliferative properties against various cancer cell lines, providing insight into the therapeutic potential of structurally related compounds. Additionally, the study employs density functional theory (DFT) to understand the electronic properties and reactivity of these compounds, offering a deeper understanding of their mechanism of action at the molecular level (Fouda et al., 2021).
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-13(10-16-11-14-6-3-4-8-18(14)27-16)23-21(24)17-12-15-7-5-9-19(26-2)20(15)28-22(17)25/h3-9,11-13H,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCLDUKJJVMLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.